molecular formula C5H6BrIN2 B13918712 5-Bromo-1-ethyl-4-iodo-1H-pyrazole

5-Bromo-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B13918712
M. Wt: 300.92 g/mol
InChI Key: JFSANSIIDODFOA-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and iodine substituents at the 5 and 4 positions, respectively, and an ethyl group at the 1 position. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-ethyl-4-iodo-1H-pyrazole, while Suzuki-Miyaura coupling with phenylboronic acid can produce 5-phenyl-1-ethyl-4-iodo-1H-pyrazole .

Scientific Research Applications

5-Bromo-1-ethyl-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-4-iodo-1H-pyrazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C5H6BrIN2

Molecular Weight

300.92 g/mol

IUPAC Name

5-bromo-1-ethyl-4-iodopyrazole

InChI

InChI=1S/C5H6BrIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3

InChI Key

JFSANSIIDODFOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)I)Br

Origin of Product

United States

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